molecular formula C5H11ClN2 B11922090 2,6-Diazaspiro[3.3]heptane hydrochloride

2,6-Diazaspiro[3.3]heptane hydrochloride

Cat. No.: B11922090
M. Wt: 134.61 g/mol
InChI Key: DUHLZICZXSHSAN-UHFFFAOYSA-N
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Description

2,6-Diazaspiro[3.3]heptane hydrochloride is a chemical compound known for its unique spirocyclic structure, which consists of a seven-membered ring containing two nitrogen atoms. This compound has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential as a bioisostere for piperazine, a common structural motif in many drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diazaspiro[3.3]heptane hydrochloride typically involves the use of azabicyclo[1.1.0]butane intermediates. One common method includes a two-step protocol facilitated by flow technology. This process begins with the formation of the azabicyclo[1.1.0]butane intermediate, followed by a spirocyclization reaction to yield the desired spirocyclic compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of flow chemistry and other scalable synthetic techniques are likely employed to ensure efficient and high-yield production .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diazaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

Molecular Formula

C5H11ClN2

Molecular Weight

134.61 g/mol

IUPAC Name

2,6-diazaspiro[3.3]heptane;hydrochloride

InChI

InChI=1S/C5H10N2.ClH/c1-5(2-6-1)3-7-4-5;/h6-7H,1-4H2;1H

InChI Key

DUHLZICZXSHSAN-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1)CNC2.Cl

Origin of Product

United States

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